![molecular formula C14H12ClNO4S B2951667 Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate CAS No. 896680-33-4](/img/structure/B2951667.png)
Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate
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Overview
Description
Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate, have been studied for their potential anticancer properties . The compound’s ability to interact with various biological targets can be harnessed to develop new chemotherapeutic agents. Research in this area focuses on synthesizing novel thiophene compounds and evaluating their cytotoxicity against different cancer cell lines.
Anti-inflammatory Applications
The anti-inflammatory potential of thiophene derivatives makes them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) . The structural similarity of Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate to known NSAIDs suggests that it could be modified to enhance its efficacy and reduce side effects.
Material Science: Organic Semiconductors
In material science, thiophene-based molecules play a significant role in the advancement of organic semiconductors . The electronic properties of these compounds can be fine-tuned for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in developing flexible and lightweight electronic devices.
Corrosion Inhibition
Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry . Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate could be incorporated into coatings or added to materials to protect against corrosion, thereby extending the lifespan of metal components and structures.
Pharmaceutical Applications: Anesthetics
Some thiophene derivatives are used as voltage-gated sodium channel blockers and have applications as dental anesthetics . Research into the pharmacological properties of Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate could lead to the development of new anesthetic agents with improved profiles.
Future Directions
Thiazoles, including thiophene derivatives, are an important class of compounds with promising pharmacological characteristics . Future research could focus on synthesizing compounds containing the thiophene ring with variable substituents and evaluating their biological activities. Changing the substituents at position-2 of the thiophene ring can significantly affect their biological activity .
Mechanism of Action
Target of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Result of Action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. As mentioned earlier, some thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
properties
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-19-14(18)11-6-7-21-13(11)16-12(17)8-20-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTPPXULZWLKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(4-chlorophenoxy)acetamido)thiophene-3-carboxylate |
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